molecular formula C10H18N2O3 B2874572 tert-butyl N-(3-carbamoylcyclobutyl)carbamate CAS No. 2143202-33-7

tert-butyl N-(3-carbamoylcyclobutyl)carbamate

Cat. No.: B2874572
CAS No.: 2143202-33-7
M. Wt: 214.265
InChI Key: HZTZJQYYPRKQFE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl N-(3-carbamoylcyclobutyl)carbamate (CAS: 2143202-33-7 or 953752-69-7 for stereoisomers) is a carbamate derivative featuring a cyclobutane ring substituted with a carbamoyl (-CONH₂) group at the 3-position, protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₀H₁₈N₂O₃, with a molecular weight of 214.26 g/mol .

Applications
This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis. Its cyclobutane ring introduces conformational rigidity, which is advantageous in drug design for modulating bioavailability and target binding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-carbamoylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-6(5-7)8(11)13/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTZJQYYPRKQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-carbamoylcyclobutyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: Industrial production methods for carbamates often involve the use of efficient and scalable processes. For example, the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor can be used for the deprotection of tert-butyl carbamate derivatives under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-carbamoylcyclobutyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-carbamoylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate derivative, it can act as a reversible inhibitor of enzymes that interact with carbamate groups. The compound’s effects are mediated through the formation of stable carbamate-enzyme complexes, which inhibit the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations on Cyclobutane

tert-Butyl N-(3-Oxocyclobutyl)carbamate (CAS: 154748-49-9)
  • Structure : Replaces the carbamoyl (-CONH₂) with a ketone (-C=O) group.
  • Molecular Formula: C₁₀H₁₇NO₃.
  • Key Differences: The ketone group lacks hydrogen-bonding donors, reducing solubility in polar solvents compared to the carbamoyl analog. Higher reactivity in nucleophilic additions (e.g., Grignard reactions) due to the electrophilic ketone .
tert-Butyl N-[3-(2-Aminoethyl)cyclobutyl]carbamate (CAS: 1032684-85-7)
  • Structure: Substitutes carbamoyl with a 2-aminoethyl (-CH₂CH₂NH₂) group.
  • Molecular Formula : C₁₁H₂₂N₂O₂.
  • Key Differences :
    • The primary amine enables further functionalization (e.g., acylation).
    • Increased basicity compared to the neutral carbamoyl group, altering pH-dependent solubility .

Ring Size and Substituent Position

tert-Butyl N-(3-Fluorocyclohexyl)carbamate (CAS: 1546332-14-2)
  • Structure : Cyclohexane ring with a fluorine substituent.
  • Molecular Formula: C₁₁H₂₀FNO₂.
  • Key Differences :
    • Reduced ring strain compared to cyclobutane, lowering reactivity.
    • Fluorine’s electronegativity enhances metabolic stability in drug candidates .
tert-Butyl (3-Oxocyclopentyl)carbamate (CAS: 167298-40-0)
  • Structure : Cyclopentane ring with a ketone group.
  • Molecular Formula: C₁₀H₁₇NO₃.
  • Key Differences :
    • Larger ring size decreases steric hindrance, improving synthetic accessibility.
    • Similarity score of 0.94 to the target compound, indicating structural overlap but distinct electronic profiles .

Bicyclic and Heterocyclic Analogs

tert-Butyl N-{3-Azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)
  • Structure : Fused bicyclic system with a nitrogen atom.
  • Molecular Formula : C₁₁H₂₀N₂O₂.
  • Key Differences :
    • Enhanced rigidity and 3D complexity, beneficial for probing enzyme active sites.
    • Nitrogen participation in resonance alters Boc deprotection kinetics .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Key Functional Group Key Properties/Applications
tert-Butyl N-(3-carbamoylcyclobutyl)carbamate 2143202-33-7 C₁₀H₁₈N₂O₃ Carbamoyl (-CONH₂) Drug intermediate, hydrogen bonding
tert-Butyl N-(3-oxocyclobutyl)carbamate 154748-49-9 C₁₀H₁₇NO₃ Ketone (-C=O) Reactive in nucleophilic additions
tert-Butyl N-(3-fluorocyclohexyl)carbamate 1546332-14-2 C₁₁H₂₀FNO₂ Fluorine (-F) Metabolic stability enhancement
tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate 1032684-85-7 C₁₁H₂₂N₂O₂ Amine (-NH₂) Versatile functionalization
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 880545-32-4 C₁₁H₂₀N₂O₂ Bicyclic amine Enhanced rigidity for target binding

Biological Activity

Overview

Tert-butyl N-(3-carbamoylcyclobutyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₉H₁₈N₂O₂
  • CAS Number : 2143202-33-7

This compound features a tert-butyl group attached to a carbamate functional group, which is linked to a cyclobutyl structure bearing a carbamoyl substituent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's. By inhibiting these enzymes, the compound may help reduce the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .
  • Anti-inflammatory Activity : Research indicates that derivatives of related carbamate compounds exhibit significant anti-inflammatory effects. For example, similar compounds have been evaluated for their ability to reduce inflammation in carrageenan-induced paw edema models .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Activity Mechanism Reference
Inhibition of AChEReduces acetylcholine breakdown
β-secretase inhibitionPrevents amyloid-beta aggregation
Anti-inflammatory effectsReduces paw edema in rat models
Cytoprotective effectsProtects astrocytes from amyloid toxicity

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective properties of this compound, it was found that the compound significantly improved cell viability in astrocytes exposed to amyloid-beta 1-42. The treatment led to a notable reduction in TNF-α levels, suggesting an anti-inflammatory mechanism at play .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of related carbamate derivatives. Compounds were synthesized and evaluated for their efficacy against inflammation induced by carrageenan. Results indicated that several derivatives exhibited promising inhibition rates, with some achieving over 50% reduction in edema compared to control groups .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors influencing its bioavailability include:

  • Lipophilicity : The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially aiding its absorption across biological membranes.
  • Metabolism : Studies on similar compounds suggest that metabolic pathways may involve hydrolysis or conjugation reactions, impacting the compound's half-life and efficacy .

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